4-cyclopropanecarbonyl-1H-pyrazole hydrochloride
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Overview
Description
4-cyclopropanecarbonyl-1H-pyrazole hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclopropanecarbonyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropanecarbonyl-1H-pyrazole hydrochloride typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of cyclopropanecarbonyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropanecarbonyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-cyclopropanecarbonyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-cyclopropanecarbonyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: The parent compound of the pyrazole family.
3,5-dimethyl-1H-pyrazole: A derivative with methyl groups at positions 3 and 5.
4-phenyl-1H-pyrazole: A derivative with a phenyl group at position 4.
Uniqueness
4-cyclopropanecarbonyl-1H-pyrazole hydrochloride is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
2408958-28-9 |
---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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